molecular formula C4H7N3 B095180 2,3-Dihydropyrimidin-4-amine CAS No. 19408-86-7

2,3-Dihydropyrimidin-4-amine

Cat. No. B095180
CAS RN: 19408-86-7
M. Wt: 97.12 g/mol
InChI Key: KQYVZLXCACFZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydropyrimidin-4-amine is a chemical compound with the molecular formula C4H7N3 . It is also known by other names such as 2,3-Dihydro-4-pyrimidinamine .


Synthesis Analysis

The synthesis of 2,3-Dihydropyrimidin-4-amine and its derivatives has been a subject of research. For instance, one study describes an efficient three-component one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-thiones using a mesoporous iron ion exchanged Indian clay catalyst . Another study discusses the synthesis of 3,4-dihydropyrimidin-2(1H)-one compounds (DHPMs) via Biginelli reaction and N-alkylation .


Molecular Structure Analysis

The 2,3-dihydropyrimidin-4-amine molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .

Scientific Research Applications

  • 2,3-Dihydropyrimidin-4-amine derivatives are used in the synthesis of various C2-multifunctionalized pyrimidines via dehydrogenation and Mitsunobu reaction, showing potential for the development of novel organic compounds (Wang et al., 2011).

  • These compounds are also instrumental in the preparation of highly substituted dihydropyrimidines, useful in the creation of diverse chemical libraries for pharmaceutical research (Xiang et al., 2011).

  • The 3,4-Dihydropyrimidin-2(1H)-one scaffold, closely related to 2,3-Dihydropyrimidin-4-amine, serves as a significant template for the development of therapeutic agents with a wide spectrum of activities (Rathwa et al., 2018).

  • Recent advancements in the Biginelli dihydropyrimidine synthesis, a reaction that involves 3,4-dihydropyrimidin-2(1H)-ones, have renewed interest due to the pharmacological properties of these compounds (Kappe, 2000).

  • Studies have been conducted on the synthesis and functional analysis of tautomeric dihydropyrimidines, which have implications in both thermodynamics and medicinal chemistry (Nishimura, 2021).

  • Dihydropyrimidine derivatives show potential in medicinal chemistry, including the development of compounds with antimicrobial, antifungal, and antitumor properties (Venkateshwarlu et al., 2014; Tale et al., 2011)(Tale et al., 2011).

  • 2,3-Dihydropyrimidin-4-amine derivatives are useful in the environmentally friendly synthesis of therapeutic and pharmacological intermediates (Kęciek et al., 2020).

  • The synthesis of dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides, catalyzed by copper, demonstrates the versatility of these compounds in organic synthesis (Wang et al., 2013).

Future Directions

Research on 2,3-Dihydropyrimidin-4-amine and its derivatives is ongoing. For instance, one study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a potential lead compound for novel anti-tumor drugs . Another study discusses the priority directions in the design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives .

properties

IUPAC Name

1,2-dihydropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKCYLSCLQVWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941116
Record name 2,3-Dihydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyrimidin-4-amine

CAS RN

19408-86-7
Record name 1,2-Dihydro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19408-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDROPYRIMIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B694NC5LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropyrimidin-4-amine
Reactant of Route 2
2,3-Dihydropyrimidin-4-amine
Reactant of Route 3
2,3-Dihydropyrimidin-4-amine

Citations

For This Compound
2
Citations
HI Gul, M Tugrak, H Sakagami - Journal of Enzyme Inhibition and …, 2016 - Taylor & Francis
In this study, the compounds having acrylophenone structure, 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides, were synthesized and their chemical structures …
Number of citations: 19 www.tandfonline.com
S Srinivas Rao, CVR Reddy… - Phosphorus, Sulfur, and …, 2015 - Taylor & Francis
An efficient and simple route for the synthesis of 2-substituted benzimidazolylpyrimidines 5a-i has been developed from benzimidazolylunsaturated nitriles 2 using nitrogen nucleophiles…
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.